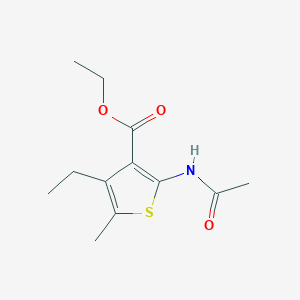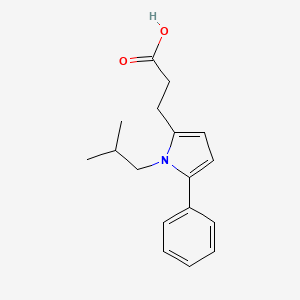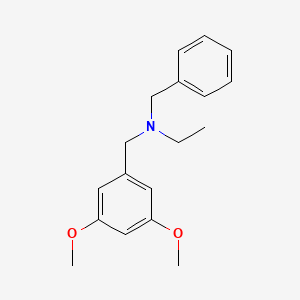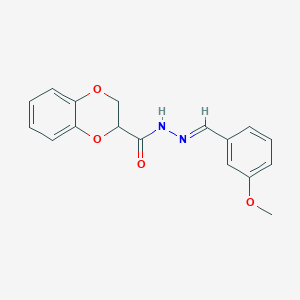![molecular formula C17H17N5O2 B5704040 N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of tetrazole-based drugs and has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide is not fully understood. However, it is believed to act through the modulation of various biochemical pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It has also been shown to modulate the activity of ion channels in the nervous system, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. In addition, it has been shown to reduce seizure activity in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide in lab experiments is its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, which may be useful in the development of new drugs for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works in the body.
Direcciones Futuras
There are several future directions for the study of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide. One direction is the development of new drugs based on this compound for the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Another direction is the investigation of its mechanism of action, which may provide insights into the development of new drugs targeting inflammatory and neurological pathways. Finally, the study of its potential side effects and toxicity is also an important area of future research.
Métodos De Síntesis
The synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide involves the reaction of 4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzaldehyde with propanamide. The reaction is catalyzed by a base, and the product is obtained through a purification process. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-17(23)18-13-8-10-15(11-9-13)24-12-16-19-20-21-22(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNLVOVMXJHCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B5703981.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)



![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)


![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)